molecular formula C12H11NO2 B1230578 3-acetyl-6-methyl-1H-quinolin-4-one

3-acetyl-6-methyl-1H-quinolin-4-one

Cat. No. B1230578
M. Wt: 201.22 g/mol
InChI Key: HEUUNOJLQNBBHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-acetyl-6-methyl-1H-quinolin-4-one is a member of quinolines.

Scientific Research Applications

Anticancer and Antimicrobial Properties

A study highlighted the synthesis of novel compounds derived from 3-acetyl-6-methyl-1H-quinolin-4-one, demonstrating significant anticancer and antimicrobial activities. These compounds showed promising results against specific cancer cells and Gram-negative bacteria, indicating their potential as anticancer and antimicrobial agents (Bolakatti et al., 2020).

Application in Antimalarial Drug Discovery

Research exploring the chemical properties of quinolin-2-one derivatives, closely related to 3-acetyl-6-methyl-1H-quinolin-4-one, suggested their potential in antimalarial drug discovery. The study conducted acylation and other chemical transformations to identify new antimalarial drugs (Asías et al., 2003).

Synthesis and Characterization for Anticancer Applications

A study focused on synthesizing and characterizing quinolin-2-one derivatives, indicating potential anticancer applications. Some of these synthesized compounds showed promising anticancer activity against specific cell lines, underscoring their therapeutic potential (Desai et al., 2017).

Molecular Rearrangement and Synthesis for Various Applications

The molecular rearrangement of 3-acetyl-6-methyl-1H-quinolin-4-one derivatives has been studied, leading to the synthesis of various compounds with potential applications in different fields, including pharmaceuticals and materials science (Klásek et al., 2003).

Photochemical Reactions and Applications

Investigations into the photochemical reactions of compounds related to 3-acetyl-6-methyl-1H-quinolin-4-one have been conducted. These studies help in understanding the chemical properties and potential applications of these compounds in various fields (Ono & Hata, 1983).

properties

Product Name

3-acetyl-6-methyl-1H-quinolin-4-one

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

3-acetyl-6-methyl-1H-quinolin-4-one

InChI

InChI=1S/C12H11NO2/c1-7-3-4-11-9(5-7)12(15)10(6-13-11)8(2)14/h3-6H,1-2H3,(H,13,15)

InChI Key

HEUUNOJLQNBBHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C(C2=O)C(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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